molecular formula C20H17N5O B2620855 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421494-96-3

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2620855
CAS RN: 1421494-96-3
M. Wt: 343.39
InChI Key: HXJVOYSNGFEYJQ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The combination of the imidazole ring with other heterocyclic moieties in condensed heterocyclic systems is one of the successful directions in the design of new molecules .


Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .


Chemical Reactions Analysis

The crystal cohesion of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties .

Scientific Research Applications

Synthesis and Binding Affinity

A study by Thurkauf et al. (1995) focused on the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. The title compounds exhibited significant blockade of dopamine D2 receptor binding, showcasing the potential of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide analogs in the development of antipsychotic agents (Thurkauf et al., 1995).

Enhancing Cellular Uptake

Research by Meier et al. (2012) on Pyrrole–imidazole (Py–Im) hairpin polyamides, closely related to the chemical structure , highlighted the importance of modifications to enhance cellular uptake and biological activity. The introduction of an aryl group significantly potentiated the biological effects of these compounds, suggesting a pathway for improving the therapeutic utility of similar compounds (Meier et al., 2012).

Functionalization Reactions

Yıldırım et al. (2005) explored the functionalization reactions of closely related chemical structures, providing insights into the synthetic versatility and potential modifications that could enhance the properties of this compound for specific applications (Yıldırım et al., 2005).

Antiviral Activity

The study by Hamdouchi et al. (1999) on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, demonstrated antirhinovirus activity. This highlights the potential of this compound analogs in antiviral research (Hamdouchi et al., 1999).

DNA Binding and Gene Expression Modulation

Chavda et al. (2010) discussed the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides, similar in structure to the compound . These polyamides can target specific DNA sequences, disrupting protein-DNA interactions and modulating gene expression, which is crucial for therapeutic applications in diseases like cancer (Chavda et al., 2010).

Future Directions

The future directions for this compound could involve exploring its potential biological activities, given the broad range of activities exhibited by imidazole derivatives . Additionally, its potential use in ionic liquid designs could be explored, given the interest in imidazolium derivatives in this field .

properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(14-5-8-16-17(10-14)23-12-22-16)24-15-6-3-13(4-7-15)18-11-21-19-2-1-9-25(18)19/h3-8,10-12H,1-2,9H2,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJVOYSNGFEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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